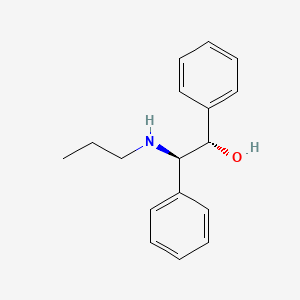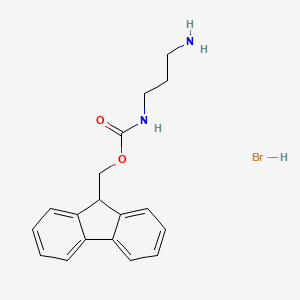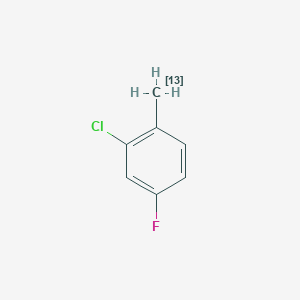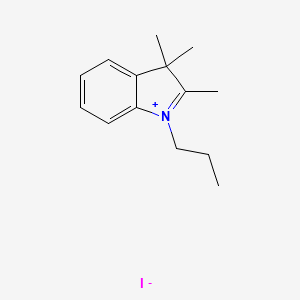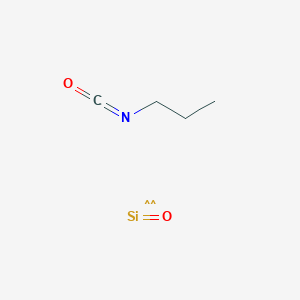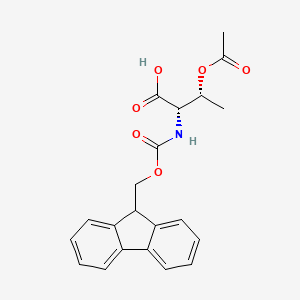
(2S,3R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-acetoxybutanoic acid
Übersicht
Beschreibung
(2S,3R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-acetoxybutanoic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound is often used in peptide synthesis due to its ability to protect amino groups during chemical reactions. The presence of the Fmoc group makes it particularly useful in solid-phase peptide synthesis (SPPS).
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-acetoxybutanoic acid typically involves multiple steps:
Protection of the Amino Group: The amino group is protected using the Fmoc group. This is usually achieved by reacting the amino acid with Fmoc chloride in the presence of a base such as sodium carbonate.
Acetylation: The hydroxyl group is acetylated using acetic anhydride in the presence of a base like pyridine.
Coupling Reactions: The protected amino acid is then coupled with other amino acids or peptides using coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated peptide synthesizers and continuous flow reactors can enhance the efficiency and yield of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the fluorenylmethoxycarbonyl group.
Reduction: Reduction reactions can be used to remove the Fmoc protecting group, typically using piperidine.
Substitution: The acetoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Piperidine in dimethylformamide (DMF).
Substitution: Nucleophiles such as amines or thiols.
Major Products
Oxidation: Oxidized derivatives of the fluorenylmethoxycarbonyl group.
Reduction: Deprotected amino acids or peptides.
Substitution: Substituted derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
Peptide Synthesis: Widely used in SPPS for the synthesis of complex peptides and proteins.
Protecting Group Chemistry: Serves as a model compound for studying the behavior of protecting groups in organic synthesis.
Biology
Protein Engineering: Used in the synthesis of modified peptides for studying protein-protein interactions.
Enzyme Inhibition: Modified peptides can act as enzyme inhibitors in biochemical assays.
Medicine
Drug Development: Peptides synthesized using this compound can be used in the development of peptide-based drugs.
Diagnostic Tools: Used in the synthesis of peptide probes for diagnostic applications.
Industry
Biotechnology: Employed in the production of synthetic peptides for various industrial applications.
Pharmaceuticals: Used in the large-scale synthesis of peptide drugs.
Wirkmechanismus
The mechanism of action of (2S,3R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-acetoxybutanoic acid primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group from unwanted reactions during the synthesis process. The acetoxy group can be selectively removed or substituted to introduce desired functional groups into the peptide chain. The compound’s molecular targets include amino acids and peptides, and it operates through pathways involving nucleophilic substitution and deprotection reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2S,3R)-2-((((tert-Butoxycarbonyl)amino)-3-acetoxybutanoic acid): Similar in structure but uses a tert-butoxycarbonyl (Boc) protecting group instead of Fmoc.
(2S,3R)-2-((((Benzyloxycarbonyl)amino)-3-acetoxybutanoic acid): Uses a benzyloxycarbonyl (Cbz) protecting group.
Uniqueness
Fmoc Group: The Fmoc group is unique due to its stability under acidic conditions and ease of removal under basic conditions, making it highly suitable for SPPS.
Selective Reactivity: The compound’s ability to undergo selective reactions at the acetoxy group provides versatility in peptide modification.
Eigenschaften
IUPAC Name |
(2S,3R)-3-acetyloxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO6/c1-12(28-13(2)23)19(20(24)25)22-21(26)27-11-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,12,18-19H,11H2,1-2H3,(H,22,26)(H,24,25)/t12-,19+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZITLPPLNBYOLDJ-BLVKFPJESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80587844 | |
| Record name | O-Acetyl-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-threonine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80587844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
383.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
181817-14-1 | |
| Record name | O-Acetyl-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-threonine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80587844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


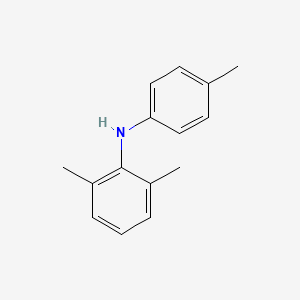
![1-Acetoxymethyl-8-chloro-6-(2-fluorophenyl)-4H-imidazo[1,5-a][1,4]benzodiazepine](/img/structure/B1611689.png)
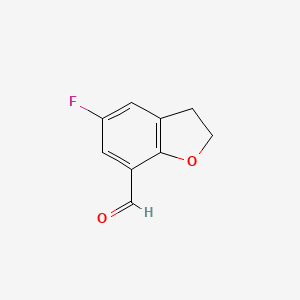
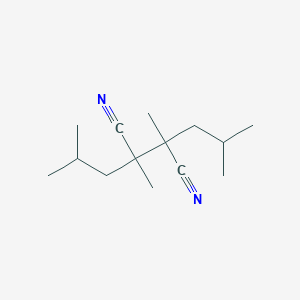
![4'-(Furan-2-yl)-[4,5'-bipyrimidin]-2'-amine](/img/structure/B1611694.png)
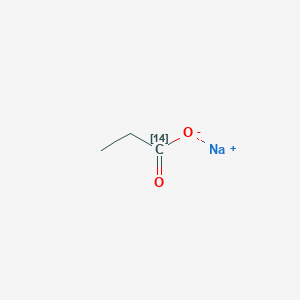
![(5Ar,5bR,7aS,11aS,11bR,13aS,13bR)-3-[(2R)-butan-2-yl]-5a,5b,8,8,11a,13b-hexamethyl-1,2,4,5,6,7,7a,9,10,11,11b,12,13,13a-tetradecahydrocyclopenta[a]chrysene](/img/structure/B1611701.png)
